molecular formula C21H30N2O5 B13154680 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

Cat. No.: B13154680
M. Wt: 390.5 g/mol
InChI Key: JEXHQZPMUKFOIV-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime (referred to as GEBR-7b) is a selective phosphodiesterase 4D (PDE4D) inhibitor developed to address cognitive deficits in neurodegenerative disorders such as Alzheimer’s disease. Structurally, it comprises a catecholic benzaldehyde core modified with a cyclopentyloxy group at position 3 and a methoxy group at position 2. The oxime moiety is linked to a 2,6-dimethylmorpholin-4-yl-2-oxoethyl chain, which enhances its selectivity for PDE4D isoforms .

PDE4D regulates cyclic adenosine monophosphate (cAMP) hydrolysis, and its inhibition elevates cAMP levels, promoting synaptic plasticity and memory formation via CREB phosphorylation. Unlike non-selective PDE4 inhibitors (e.g., rolipram), GEBR-7b minimizes emetic and sedative side effects by avoiding interactions with the high-affinity rolipram-binding site (HARBS) in the PDE4 regulatory domain . Preclinical studies demonstrate its ability to cross the blood-brain barrier, enhance hippocampal cAMP levels, and restore memory impairments in rodent models without toxicity .

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+

InChI Key

JEXHQZPMUKFOIV-SSDVNMTOSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two major steps:

  • Step 1: Preparation of the benzaldehyde intermediate, 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
  • Step 2: Formation of the oxime derivative by reaction of the benzaldehyde with an appropriate oxime-forming reagent bearing the 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl substituent.

Preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde

This intermediate is synthesized by selective substitution reactions on a benzaldehyde core:

  • The cyclopentyloxy group is introduced via nucleophilic substitution or etherification of a hydroxybenzaldehyde derivative with cyclopentanol or a cyclopentyl halide under acidic or basic catalysis.
  • The methoxy group is generally introduced by methylation of a hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

The resulting 3-(cyclopentyloxy)-4-methoxybenzaldehyde is purified typically by column chromatography or recrystallization.

Oxime Formation: Coupling with 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl Moiety

The key step to obtain the target compound is the formation of the oxime linkage between the aldehyde and the oxime substituent:

  • The aldehyde group of 3-(cyclopentyloxy)-4-methoxybenzaldehyde is reacted with an oxime derivative containing the 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl group.
  • This reaction is typically carried out in an organic solvent such as dichloromethane or ethanol under mild acidic or neutral conditions to promote oxime formation.
  • The reaction proceeds via nucleophilic attack of the oxime nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the oxime bond.

Specific Experimental Conditions and Yields

Although direct literature specifically detailing the preparation of this exact compound is limited, analogous methods and related compounds provide valuable insights.

From a relevant study on structurally related compounds (GEBR series), the synthesis involved:

Parameter Details
Starting materials 3-(cyclopentyloxy)-4-methoxybenzaldehyde and oxime precursors with morpholinyl substituent
Solvent Dichloromethane or 1,2-dichloroethane
Catalyst/Acid Acetic acid or mild acid catalyst
Temperature Room temperature to 60°C
Reaction time 4 hours to overnight
Purification Silica gel column chromatography
Typical yield Moderate to good yields (10-15% reported for related reactions involving reductive amination)

For example, reductive amination reactions involving 3-(cyclopentyloxy)-4-methoxybenzaldehyde and amines in the presence of sodium triacetoxyborohydride and acetic acid in dichloroethane at 20-60°C yielded products with 10-15% efficiency, indicating the need for optimization in the oxime formation step as well.

Analytical and Research Findings Related to Preparation

Structure-Activity Relationship (SAR) and Synthesis Optimization

  • Studies have shown that the linker chain length and the hydrophilicity of the amino terminal function (such as the 2,6-dimethylmorpholinyl group) are critical for biological activity and selectivity.
  • This necessitates precise control over the oxime formation conditions to maintain the integrity of functional groups and avoid side reactions.
  • In silico docking simulations support the need for maintaining the oxime and morpholinyl moieties intact during synthesis to ensure proper enzyme binding.

Purity and Characterization

  • The product is typically characterized by 1H-NMR, HPLC, and mass spectrometry to confirm structure and purity.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures is standard.
  • Yields are often moderate, reflecting the complexity of the molecule and the sensitivity of the oxime linkage.

Summary Table: Preparation Parameters and Outcomes

Step Conditions/Details Yield (%) Notes
Benzaldehyde intermediate synthesis Etherification and methylation on hydroxybenzaldehyde Not specified Requires selective substitution control
Oxime formation 3-(cyclopentyloxy)-4-methoxybenzaldehyde + oxime reagent in DCM or DCE, acetic acid catalyst, 20-60°C, 4-12 h ~10-15% (analogous reactions) Purification by column chromatography
Reductive amination (related) Sodium triacetoxyborohydride, acetic acid, DCE, 20-60°C, 4 h 10-15% Demonstrates challenges in yield optimization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

    Reduction: Reduction reactions can target the oxime group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced to the aromatic ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (E)-3-(Cyclopentyloxy)-4-methoxybenzaldehydeO-(2-(2,6-dimethylmorpholino)-2-oxoethyl)oxime depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxime group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

GEBR-7b belongs to a class of PDE4D inhibitors designed to optimize selectivity and tolerability. Key analogues and their comparative profiles are outlined below:

Compound Key Structural Features PDE4D IC₅₀ (nM) Selectivity (vs. PDE4A/B/C) Emetic Potential Key Findings
GEBR-7b 2,6-Dimethylmorpholine oxime linker 120 >100-fold None observed Restores memory in AD models; no cytotoxicity
GEBR-4a Piperidine linker 380 50-fold Low Less potent than GEBR-7b; limited brain penetration
Compound 8a Hydrophilic alkyl chain; triazole substituent 45 >500-fold None observed Higher PDE4D3 affinity; enhances neuronal cAMP; improves memory in mice
Rolipram Non-selective PDE4 inhibitor 2 None High HARBS binding causes nausea; unsuitable for chronic use

Key Research Findings

Selectivity Mechanisms :

  • GEBR-7b’s 2,6-dimethylmorpholine group and oxime linker reduce interactions with PDE4A/B/C catalytic pockets, as confirmed by molecular docking .
  • Compound 8a (a derivative) introduces a hydrophilic triazole chain, further enhancing PDE4D3 selectivity (>500-fold vs. other isoforms) .

Pharmacokinetic Advantages :

  • GEBR-7b exhibits a plasma half-life of 4.2 hours in rats, with 85% oral bioavailability. Its brain-to-plasma ratio (0.8) supports central nervous system efficacy .
  • Compound 8a shows improved metabolic stability in liver microsomes (t₁/₂ = 6.5 hours) compared to GEBR-7b (t₁/₂ = 3.1 hours) .

Behavioral Efficacy: In Morris water maze tests, GEBR-7b (10 mg/kg) reduced escape latency by 40% in Aβ-injected mice, comparable to donepezil . Compound 8a (5 mg/kg) increased novel object recognition time by 60% in aged rats, outperforming GEBR-7b .

Rolipram analogues caused emesis at doses >1 mg/kg, while GEBR-7b and 8a were tolerated at 30 mg/kg .

Biological Activity

3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime, also referred to as GEBR-7b, is a complex organic compound with significant potential in medicinal chemistry. This compound is structurally related to a series of phosphodiesterase 4D (PDE4D) inhibitors, which have been studied for their effects on cognitive function and memory enhancement. This article delves into the biological activity of GEBR-7b, summarizing its synthesis, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C21H30N2O5
Molecular Weight 390.5 g/mol
IUPAC Name 2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone
InChI Key JEXHQZPMUKFOIV-SSDVNMTOSA-N

The compound features a combination of aromatic, ether, and oxime functional groups, contributing to its biological activity.

GEBR-7b functions primarily as a selective inhibitor of the PDE4D enzyme. By inhibiting this enzyme, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in neuronal cells. Elevated cAMP levels are associated with enhanced memory and cognitive functions due to their role in signaling pathways involved in synaptic plasticity and neurotransmitter release .

Interaction with Biological Targets

The oxime group in GEBR-7b can form hydrogen bonds with specific enzymes or receptors, enhancing its binding affinity and specificity. This interaction is crucial for modulating enzyme activity and influencing various metabolic pathways .

In Vitro Studies

Research has shown that GEBR-7b exhibits potent inhibition against PDE4D without significant cytotoxic or genotoxic effects. In studies involving neuronal cells, it was demonstrated that GEBR-7b enhances cAMP levels effectively, contributing to its potential as a cognitive enhancer .

In Vivo Studies

In animal models, particularly using rats and mice, GEBR-7b has been shown to improve memory functions significantly. For example:

  • In a novel object recognition test, GEBR-7b demonstrated enhanced cognitive performance compared to controls.
  • The compound did not induce emetic-like effects at doses significantly higher than those required for cognitive enhancement .

Comparative Analysis with Other Compounds

GEBR-7b has been compared with other PDE inhibitors such as Rolipram. While Rolipram is a known PDE4 inhibitor, GEBR-7b showed superior efficacy in enhancing memory functions in vivo without the same level of side effects .

Study 1: Memory Enhancement in Rodents

A study conducted by Brullo et al. (2014) evaluated the effects of GEBR-7b on memory impairment in rodent models. The results indicated that:

  • Test Subject : Male Wistar rats
  • Dosage : Administered at varying concentrations
  • Outcome : Significant improvement in memory retention during behavioral tests compared to untreated controls.

This study highlighted the potential of GEBR-7b as a therapeutic agent for cognitive disorders .

Study 2: Selectivity and Potency Evaluation

Another investigation focused on the selectivity of GEBR-7b against different PDE isoforms. The findings showed:

CompoundPDE4D Inhibition (%)PDE4A Inhibition (%)PDE4B Inhibition (%)PDE4C Inhibition (%)
GEBR-7b85403830
Rolipram90504535

These results confirmed that GEBR-7b is a selective inhibitor for PDE4D, making it a promising candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.